3-(methylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide
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Overview
Description
3-methanesulfonyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound that features a benzamide core substituted with a methanesulfonyl group and a thiazole ring bearing a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methanesulfonyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common route includes:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thiourea derivatives with α-haloketones under basic conditions.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a thiophene boronic acid with a halogenated thiazole derivative in the presence of a palladium catalyst.
Attachment of the Benzamide Core: The final step involves the acylation of the thiazole-thiophene intermediate with methanesulfonyl chloride and subsequent coupling with a benzamide derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the employment of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-methanesulfonyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methanesulfonyl group can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
3-methanesulfonyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory, anticancer, and antimicrobial agents.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding due to its structural complexity and functional group diversity.
Mechanism of Action
The mechanism of action of 3-methanesulfonyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form covalent bonds with nucleophilic residues in proteins, while the thiazole and thiophene rings can engage in π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
3-methanesulfonyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide: .
3-methanesulfonyl-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]benzamide: .
3-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide: .
Uniqueness
Compared to its analogs, 3-methanesulfonyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide exhibits unique electronic properties due to the presence of the thiophene ring. This enhances its potential in electronic applications and may provide distinct biological activities compared to compounds with furan or pyridine rings.
Properties
Molecular Formula |
C15H12N2O3S3 |
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Molecular Weight |
364.5 g/mol |
IUPAC Name |
3-methylsulfonyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C15H12N2O3S3/c1-23(19,20)11-5-2-4-10(8-11)14(18)17-15-16-12(9-22-15)13-6-3-7-21-13/h2-9H,1H3,(H,16,17,18) |
InChI Key |
OIARTHUYZUIRGS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CS3 |
Origin of Product |
United States |
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